Chromium(III) acetylacetonate
Description
Chromium(III) acetylacetonate (Cr(C₅H₇O₂)₃) is a coordination complex with a central chromium(III) ion bonded to three acetylacetonate ligands. It has a molecular weight of 352.34 g/mol, a melting point of 340°C, and a boiling point of 210°C . The compound is characterized by its octahedral geometry and paramagnetic properties due to the Cr³⁺ ion’s three unpaired electrons . Key applications include:
- Catalysis: Used in hydrogenation and redox reactions, particularly in non-aqueous redox flow batteries (NARFBs) .
- Material Science: Facilitates metal-organic framework (MOF) synthesis and surface modification of polymers .
- Analytical Chemistry: Employed in NMR spectroscopy as a relaxation agent for phospholipid quantitation .
Safety protocols highlight its classification as a Category 2 irritant (skin/eyes), requiring N95 masks, gloves, and goggles during handling .
Properties
IUPAC Name |
chromium(3+);(E)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWORPXLMBPOPPU-MUCWUPSWSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Cr+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple or red-violet solid; [Hawley] Insoluble in water; [MSDSonline] | |
| Record name | Chromium(III) acetylacetonate | |
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CAS No. |
21679-31-2 | |
| Record name | Chromium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(III) 4-oxopent-2-ene-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.463 | |
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Preparation Methods
Reagents and Reaction Mechanism
The reaction between chromium(III) oxide (Cr₂O₃) and acetylacetone (Hacac) is a classical route for synthesizing Cr(acac)₃. The stoichiometric equation is:
This method exploits the Lewis acidity of Cr³⁺ to coordinate with the enolate form of acetylacetone. The reaction typically proceeds under reflux conditions in non-aqueous solvents, though water is a byproduct.
Procedure and Optimization
In a standard protocol, 5.32 g (0.02 mol) of Cr₂O₃ is combined with 11.8 mL (0.12 mol) of Hacac in a round-bottom flask. The mixture is heated at 80–90°C for 6–8 hours under inert atmosphere to prevent oxidation. The resulting maroon crystals are filtered, washed with ethanol, and dried under vacuum. Yields range from 65% to 75%, with purity dependent on recrystallization steps.
Recrystallization Techniques
Purification involves dissolving the crude product in hot benzene (6 g in 20 mL) and adding petroleum ether (75 mL) to induce crystallization. This two-solvent system removes unreacted Hacac and inorganic residues, achieving ≥98% purity as confirmed by elemental analysis.
Solution-Phase Synthesis Using Chromium(III) Chloride Hexahydrate
Role of Urea as a Base
A widely adopted laboratory method employs chromium(III) chloride hexahydrate (CrCl₃·6H₂O), Hacac, and urea (CO(NH₂)₂) in aqueous medium. Urea hydrolyzes upon heating to release ammonia, which deprotonates Hacac and raises solution pH, facilitating coordination:
Step-by-Step Protocol
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Dissolution : 5.32 g (0.02 mol) of CrCl₃·6H₂O is dissolved in 100 mL of distilled water.
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Reagent Addition : 20 g (0.33 mol) of urea and 11.8 mL (0.12 mol) of Hacac are added sequentially.
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Heating : The mixture is heated at 90–95°C for 1.5–2 hours, during which maroon crystals precipitate.
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Isolation : The product is vacuum-filtered, washed with cold water, and air-dried.
Yield and Purity
Yields average 70–80%, but the initial product often contains trapped impurities. Recrystallization from ethanol/water (1:3 v/v) improves purity to 95%. Extended heating beyond 2 hours reduces yields due to ligand degradation.
Mechanochemical Self-Propagating Synthesis
Solid-State Reaction Mechanism
A solvent-free approach involves ball-milling chromium(III) chloride (CrCl₃) with sodium acetylacetonate (Na(acac)):
Mechanical activation via high-energy milling initiates an exothermic reaction that propagates autonomously after ignition.
Procedure and Advantages
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Milling : Equimolar quantities of CrCl₃ and Na(acac) are milled for 30 minutes at 300 rpm.
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Ignition : The mixture is locally heated to 200°C, triggering a self-sustaining reaction wave.
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Product Isolation : The resultant powder is washed with water to remove NaCl, yielding Cr(acac)₃ with 85–90% purity.
This method eliminates solvent use, reduces reaction time to minutes, and achieves near-quantitative yields. However, scalability is limited by equipment constraints.
Comparative Analysis of Synthesis Methods
Reaction Conditions and Outcomes
Advantages and Limitations
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Cr₂O₃ Method : High purity but requires prolonged heating and toxic solvents for recrystallization.
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CrCl₃/Urea Method : Cost-effective and scalable, but yields impure products needing secondary purification.
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Mechanochemical : Rapid and solvent-free, yet limited to small batches and specialized equipment.
Purification and Characterization
Recrystallization Strategies
Analytical Confirmation
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IR Spectroscopy : Strong bands at 1580 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C) confirm ligand coordination.
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Elemental Analysis : Calculated for C₁₅H₂₁CrO₆: C 51.58%, H 6.06%, Cr 14.89%. Observed values align within ±0.3%.
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Magnetic Susceptibility : μeff = 3.87 μB, consistent with a high-spin d³ configuration .
Chemical Reactions Analysis
Types of Reactions: Chromium(III) acetylacetonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound is relatively inert toward substitution but can react with electrophiles at the 3-positions of the chelate rings, forming bromo-, nitro-, and formyl-substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the formation of redox systems for applications such as flow batteries.
Common Reagents and Conditions:
Electrophiles: Used in substitution reactions to introduce different functional groups.
Redox Agents: Utilized in oxidation and reduction reactions to modify the oxidation state of chromium.
Major Products:
Substituted Derivatives: Bromo-, nitro-, and formyl-substituted this compound.
Redox Products: Chromium nitride-based metallic coatings.
Scientific Research Applications
Chemical Properties and Structure
Chromium(III) acetylacetonate has the molecular formula and is characterized by its bidentate acetylacetonate ligands that form chelate rings with the chromium ion. This structure contributes to its stability and solubility in organic solvents, making it suitable for various applications in organic synthesis and catalysis .
Catalytic Applications
2.1 Organic Synthesis
This compound is widely used as a catalyst in organic reactions. It facilitates various transformations, including:
- Autoxidation Reactions : It has been employed in the autoxidation of cyclohexene using tert-butyl hydroperoxide, demonstrating its effectiveness in promoting oxidation processes .
- Synthesis of Nanostructures : Researchers have utilized chromium acetylacetonate in chemical vapor deposition (CVD) to fabricate carbon nanostructures, highlighting its role in advanced material synthesis .
2.2 Catalytic Reagents
As a catalytic reagent, this compound has been shown to enhance reaction rates and selectivity in numerous organic reactions, making it an essential component in synthetic chemistry .
Energy Storage Applications
3.1 Redox Flow Batteries
This compound has been investigated as an active material in redox flow batteries. Its ability to participate in redox reactions allows for efficient charge-discharge cycles, contributing to advancements in energy storage technologies .
Case Study: Redox Behavior Analysis
A study analyzed the behavior of chromium complexes during charge-discharge cycles using visible spectrophotometry. The results indicated distinct spectral changes correlating with the oxidation states of chromium species involved, showcasing the potential for optimizing battery performance through careful selection of chromium complexes .
Biomedical Applications
4.1 Dietary Supplementation
This compound has been explored as a dietary supplement aimed at improving glucose metabolism and insulin sensitivity. Research indicates that it may aid individuals with impaired glucose tolerance by enhancing insulin action .
4.2 NMR Spectroscopy
In nuclear magnetic resonance (NMR) spectroscopy, this compound serves as a relaxation agent, improving signal quality and resolution in various analytical applications .
Material Science Applications
5.1 Thin Film Coatings
The compound is used in the deposition of hard chromium nitride thin films through plasma-assisted metal-organic chemical vapor deposition (MOCVD). These coatings exhibit enhanced hardness and wear resistance, making them suitable for protective applications in various industries .
Safety and Environmental Considerations
While chromium(III) compounds are significantly less toxic than their hexavalent counterparts, appropriate safety measures should be taken when handling them due to potential health risks associated with inhalation or skin contact .
Mechanism of Action
The mechanism by which chromium(III) acetylacetonate exerts its effects is primarily through its ability to form stable coordination complexes. The acetylacetonate ligands bind to the chromium ion, creating a chelate ring that stabilizes the complex. This stability allows the compound to participate in various catalytic and redox reactions. The paramagnetic nature of the compound also plays a role in its effectiveness as a relaxation agent in NMR spectroscopy .
Comparison with Similar Compounds
Structural and Magnetic Properties
Chromium(III) acetylacetonate exhibits distinct paramagnetic behavior compared to other transition-metal acetylacetonates:
- EPR/NMR Studies : Cr(acac)₃ shows anisotropic hyperfine interactions in electron paramagnetic resonance (EPR) studies, with spin Hamiltonian constants g = 1.9802, |D| = 0.600 cm⁻¹, and |E| = 0.0085 cm⁻¹ in cobalt(III) acetylacetonate host crystals . In contrast, Fe(acac)₃ and Ru(acac)₃ display different hyperfine splitting due to varying d-electron configurations .
- Coordination Geometry : Cr(acac)₃ adopts a slightly distorted octahedral structure, while Al(acac)₃ and Zn(acac)₂ exhibit more symmetric geometries, influencing their catalytic behavior .
Table 1: Magnetic Properties of Selected Acetylacetonates
Table 2: Comparative Catalytic Performance
Market Overview
The global Cr(acac)₃ market was valued at $XX million in 2018, driven by demand in catalysis and materials science. Competitors include Fe(acac)₃ and Al(acac)₃, which dominate in polymer and coatings industries, respectively .
Q & A
Q. What are the standard synthesis methods for Chromium(III) acetylacetonate, and how are purity and structural integrity validated?
this compound is typically synthesized by reacting chromium(III) salts with acetylacetone in aqueous or non-aqueous media under controlled pH. Purity is validated via elemental analysis, while structural integrity is confirmed using Fourier-transform infrared (FTIR) spectroscopy to identify characteristic C=O and C=C stretching vibrations (1,500–1,600 cm⁻¹) and UV-Vis spectroscopy to confirm octahedral geometry (d-d transitions at ~550 nm) . X-ray diffraction (XRD) may also be used for crystalline structure verification .
Q. How can vibrational spectroscopy (IR/Raman) be applied to characterize this compound?
Vibrational spectra are analyzed using density functional theory (DFT) calculations to assign peaks. For example, symmetric and asymmetric C-O stretches (1,250–1,550 cm⁻¹) and metal-ligand vibrations (<600 cm⁻¹) are key indicators of coordination geometry. Discrepancies between experimental and calculated spectra may arise from solvent effects or crystal packing, requiring iterative refinement of computational models .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Personal protective equipment (PPE), including N95 respirators, chemical-resistant gloves, and eye protection, is mandatory. Work should be conducted in a fume hood to avoid inhalation of fine particles. Emergency measures include immediate rinsing of exposed skin/eyes with water and medical consultation for ingestion. Note that this compound is classified as a skin and respiratory irritant under California Prop 65 .
Advanced Research Questions
Q. How does this compound exhibit redox activity in catalytic hydrogenation, and what factors influence its efficiency?
The ligand field geometry of this compound enables reversible electron transfer, facilitating hydrogen activation. Efficiency depends on solvent polarity, temperature, and substrate accessibility. For instance, in supercritical CO₂, its diffusion coefficient increases, enhancing catalytic turnover rates. Kinetic studies using in-situ UV-Vis or EPR spectroscopy can monitor Cr³⁺/Cr²⁺ transitions during reaction cycles .
Q. What explains the inhibitory effects of this compound in autoxidation reactions, and how do experimental conditions alter its role?
At low concentrations (<4 × 10⁻⁶ M), this compound accelerates tert-butyl hydroperoxide decomposition via radical initiation. However, at higher concentrations, it scavenges radicals or forms non-reactive complexes (e.g., with cyclohexenone), reducing reaction rates. Temperature-dependent studies (30–50°C) reveal that inhibition becomes dominant at elevated temperatures due to higher activation energy for inhibitory pathways .
Q. How can solubility data for this compound in supercritical CO₂ inform materials processing workflows?
Solubility in supercritical CO₂ is modeled using the PC-SAFT equation of state, incorporating temperature (313–353 K) and pressure (10–30 MPa) dependencies. Experimental data obtained via static equilibrium methods show a solubility range of 10⁻⁶–10⁻⁴ mol/L, critical for designing chemical vapor deposition (CVD) processes for CrGeₓ nanowires. Preferential solubility in CO₂ over organic solvents reduces post-processing contamination .
Q. What challenges arise in reconciling contradictory data on this compound’s role in radical-mediated reactions?
Discrepancies often stem from variations in solvent systems (e.g., 1-chlorooctane vs. diphenyl ether) or oxygen availability. For example, in oxygen-free environments, this compound forms inert metal-olefin complexes with 1-octene, halting autoxidation. Researchers must rigorously control solvent purity, oxygen levels, and initiator concentrations to isolate mechanistic variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
